6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile 6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17917015
InChI: InChI=1S/C24H16N8O/c25-12-17-18(13-26)30-23-20(28-17)19(21(27)32(23)11-10-14-6-2-1-3-7-14)22-29-16-9-5-4-8-15(16)24(33)31-22/h1-9H,10-11,27H2,(H,29,31,33)
SMILES:
Molecular Formula: C24H16N8O
Molecular Weight: 432.4 g/mol

6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

CAS No.:

Cat. No.: VC17917015

Molecular Formula: C24H16N8O

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile -

Specification

Molecular Formula C24H16N8O
Molecular Weight 432.4 g/mol
IUPAC Name 6-amino-7-(4-oxo-3H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Standard InChI InChI=1S/C24H16N8O/c25-12-17-18(13-26)30-23-20(28-17)19(21(27)32(23)11-10-14-6-2-1-3-7-14)22-29-16-9-5-4-8-15(16)24(33)31-22/h1-9H,10-11,27H2,(H,29,31,33)
Standard InChI Key YMMUTXOTCZVSCC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5C(=O)N4)N

Introduction

6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that features multiple heterocyclic structures. It is characterized by a pyrrolo[2,3-b]pyrazine core structure, which is fused with a quinazoline moiety and substituted with an amino group and a phenylethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Molecular Formula and Weight

The molecular formula of the compound is C20H18N6O2C_{20}H_{18}N_{6}O_{2}, with a molecular weight of approximately 378.41 g/mol.

Structural Features

The structure can be represented as follows:

  • Pyrrolo[2,3-b]pyrazine: A bicyclic structure known for its diverse pharmacological properties.

  • Quinazoline derivative: The presence of a quinazoline ring contributes to the compound's potential biological activities.

  • Amino group: This functional group can enhance solubility and reactivity.

Synthesis Pathways

Research indicates several synthetic pathways for constructing this compound, often involving multi-step reactions that include cyclization and functional group modifications.

StepReaction TypeKey ReagentsYield
1CyclizationAniline derivatives + Carbonyl compoundsVariable
2SubstitutionAlkyl halides + NucleophilesHigh
3Final couplingDicarbonitrile derivatives + Amino compoundsModerate

Anticancer Potential

Preliminary studies suggest that compounds similar to 6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile exhibit significant anticancer activity. The mechanism may involve inhibition of specific enzymes related to cancer cell proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its analogs:

  • Synthesis Techniques: Various methods have been explored for synthesizing the quinazoline and pyrrolo[2,3-b]pyrazine frameworks.

  • Characterization Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to confirm the structural integrity of synthesized compounds.

  • Biological Assays: In vitro assays have demonstrated the compound's ability to inhibit cell growth in cancer lines, with IC50 values ranging from low micromolar concentrations.

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